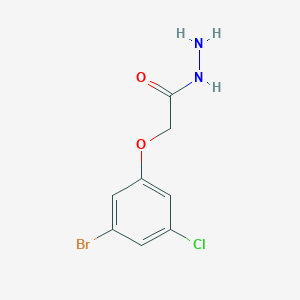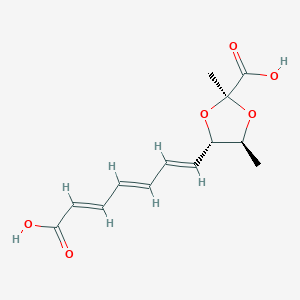
Fradic acid A
Descripción general
Descripción
“Fradic acid A” is a compound that was isolated from marine Streptomyces fradiae strain PTZ0025 . It was found to be new and named as “Fradic acid A” along with other compounds .
Molecular Structure Analysis
The molecular structure of “Fradic acid A” was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Fradic acid A, identified in marine Streptomyces fradiae, has demonstrated significant antimicrobial and antitumor properties. Specifically, compounds including fradic acid A exhibited in vitro antimicrobial activity against Staphylococcus aureus and significantly inhibited the growth of colon cancer and glioma cells. Fradimycin B, a related compound, was found to induce apoptosis and cell cycle arrest in tumor cells, highlighting the potential of these marine natural products in antimicrobial and cancer therapies (Xin et al., 2012).
Antioxidant Properties
While the specific application of fradic acid A as an antioxidant was not detailed in the papers found, the broader field of antioxidants, including phenolic compounds, has been extensively studied. Methods such as the Ferric Reducing Antioxidant Power (FRAP) test have been used to determine the antioxidant capacity of various compounds, which may include fradic acid A or its analogs. These methods are crucial in analyzing antioxidants in complex samples, potentially including fradic acid A (Munteanu & Apetrei, 2021).
Phytochemical Profile and Health Benefits
In studies of phytochemical profiles and health benefits, phenolic compounds such as ferulic acid have been identified. These compounds are known for their health benefits, including antioxidant properties. While fradic acid A was not specifically mentioned, its classification as a polyene acid suggests potential overlap in properties and applications with other phenolic compounds (Ojo et al., 2022).
Propiedades
IUPAC Name |
(2S,4S,5S)-4-[(1E,3E,5E)-6-carboxyhexa-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-10(19-13(2,18-9)12(16)17)7-5-3-4-6-8-11(14)15/h3-10H,1-2H3,(H,14,15)(H,16,17)/b4-3+,7-5+,8-6+/t9-,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJCRSEGUSGHK-SGKIGDJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fradic acid A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
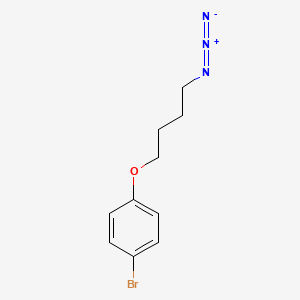
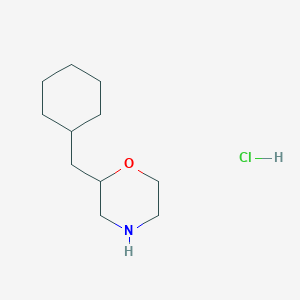
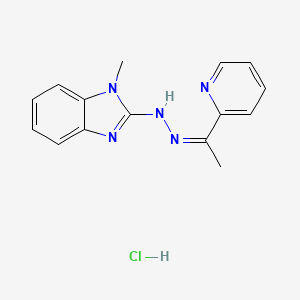
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)
![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
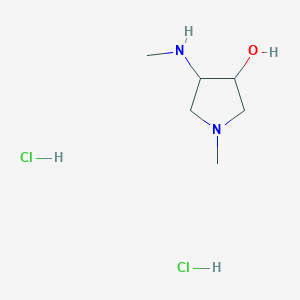
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)
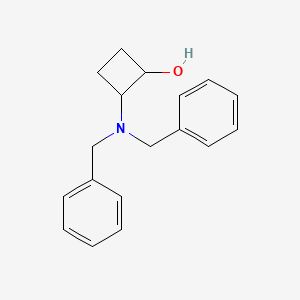
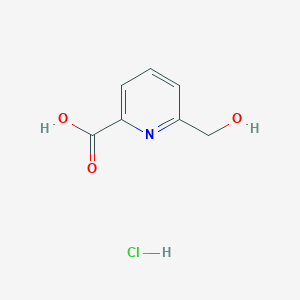
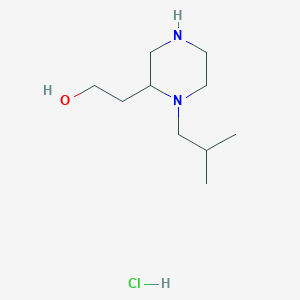
![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)
